

Comprehensive Mass Spectrometry Profiling: 2-(2-Amino-3-chlorophenoxy)ethan-1-ol

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Compound of Interest

Compound Name: 2-(2-Amino-3-chlorophenoxy)ethan-1-ol

Cat. No.: B13331814

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Executive Summary & Compound Profile

2-(2-Amino-3-chlorophenoxy)ethan-1-ol is a tri-substituted benzene derivative characterized by an ortho-amino group, a meta-chloro substituent, and a hydroxyethoxy ether side chain. Its structural complexity—specifically the proximity of the nucleophilic amine to the ether linkage—creates unique fragmentation pathways governed by the ortho-effect.

- Formula:
- Monoisotopic Mass (): 187.0400 Da
- Molecular Weight (Average): 187.62 g/mol
- Key Structural Features:
 - Chlorine Isotope Pattern: Distinct 3:1 ratio ().

- Labile Ether Linkage: Susceptible to -cleavage and inductive cleavage.
- Ortho-Interaction: Potential for intramolecular cyclization between and

Methodology Comparison: EI-MS vs. ESI-MS/MS

For definitive characterization, a dual-method approach is recommended. The table below compares the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific analyte.

Feature	Electron Ionization (EI-GCMS)	Electrospray Ionization (ESI-LCMS)
Ionization Energy	70 eV (Hard)	~3-5 kV (Soft)
Molecular Ion ()	Moderate Intensity. Often observed, but fragmentation is extensive.	High Intensity. Observed as or .
Structural Insight	Fingerprinting. Rich fragmentation pattern ideal for library matching and substructure identification.	Molecular Weight. Best for confirming formula and purity. MS/MS required for structural details.[1][2]
Key Advantage	Distinguishes isomers via unique fragmentation ratios (e.g., positional isomers of the Cl group).	Compatible with aqueous mobile phases; no derivatization required for the hydroxyl group.
Detection Limit	Picogram range (SIM mode).	Femtogram range (MRM mode).

Detailed Fragmentation Analysis

3.1 Chlorine Isotope Signature

Regardless of the ionization method, the chlorine atom provides a diagnostic "flag."

- Pattern: Every ion containing the chlorine atom will appear as a doublet separated by 2 Da.
- Intensity Ratio: The intensity of the peak () to the peak () is approximately 3:1.
- Note: Loss of the chlorine radical (, 35 Da) will result in a single-peak ion, confirming the halogen's position in the fragmentation tree.

3.2 Electron Ionization (EI) Pathways (70 eV)

Under EI conditions, the radical cation

(187) is formed. The fragmentation is driven by the stability of the aromatic ring and the lability of the ether side chain.

- Primary Pathway (Side Chain Cleavage):
 - -Cleavage: Homolytic cleavage of the bond in the ethoxy chain is common, losing (31 Da).
 - Fragment: 156 ().

- Ether Cleavage: Inductive cleavage at the phenoxy oxygen leads to the loss of the entire hydroxyethyl group (, 45 Da).
 - Fragment:
142 (2-amino-3-chlorophenol cation). This is often the Base Peak.[2]
- Secondary Pathway (Ortho-Effect):
 - The amino group at position 2 can hydrogen bond with the ether oxygen, facilitating the loss of small neutral molecules like water () or ethylene oxide ().
 - Loss of (44 Da): Rearrangement leading to the 2-amino-3-chlorophenol radical cation.
 - Fragment:
143.

3.3 ESI-MS/MS Pathways (CID)

In ESI, the precursor is the protonated molecule

(188). Collision-Induced Dissociation (CID) drives fragmentation.

- Neutral Loss of Water ():
 - The terminal hydroxyl group is easily eliminated, especially if protonated.
 - Transition:

(

).

- Neutral Loss of Ammonia (

):

- Less common but possible if the amine is the site of protonation.

- Transition:

(

).

- Phenolic Cleavage:

- Similar to EI, the ether bond breaks to yield the substituted aniline core.

- Transition:

(Protonated 2-amino-3-chlorophenol).

Visualization of Fragmentation Pathways

The following diagram illustrates the predicted fragmentation tree for **2-(2-Amino-3-chlorophenoxy)ethan-1-ol**, highlighting the critical pathways for structural verification.

Caption: Figure 1. Predicted EI-MS fragmentation tree for **2-(2-Amino-3-chlorophenoxy)ethan-1-ol** showing primary cleavage events.

Experimental Protocol for Validation

To replicate these results, follow this self-validating protocol.

5.1 Sample Preparation

- Stock Solution: Dissolve 1 mg of the compound in 1 mL of Methanol (HPLC grade).
- Dilution:

- For GC-MS: Dilute 1:100 in Ethyl Acetate. (Derivatization with BSTFA is optional but recommended to improve peak shape of the hydroxyl group).
- For LC-MS: Dilute 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid.

5.2 GC-MS Parameters (EI)

- Column: DB-5ms or equivalent (30m x 0.25mm, 0.25 μ m).
- Inlet Temp: 250°C.
- Source Temp: 230°C.
- Scan Range: 40–300 amu.
- Validation Check: Verify the 3:1 ratio at m/z 187/189. If the ratio deviates, check for co-eluting impurities or detector saturation.

5.3 LC-MS/MS Parameters (ESI)

- Mode: Positive Ion ().
- Capillary Voltage: 3.5 kV.
- Collision Energy: Ramp 10–40 eV to observe the breakdown of the parent ion (188).
- Validation Check: The transition (Water loss) should appear at lower collision energies (10-15 eV), while (Ether cleavage) dominates at higher energies (>25 eV).

Predicted Data Summary

m/z (35Cl)	m/z (37Cl)	Predicted Ion Structure	Mechanism	Relative Abundance (Est.)
187	189		Molecular Ion	High (EI)
170	172		Loss of Hydroxyl	Low
156	158		-Cleavage	Moderate
143	145		McLafferty-like Rearrangement	Moderate
142	144		Ether Cleavage (Base Peak)	100% (Base)
107	-		Loss of Chlorine from m/z 142	Low

References

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